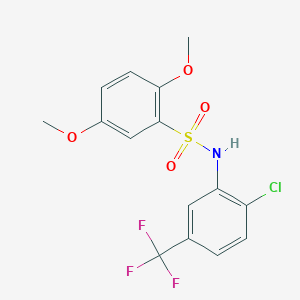

N-(2-chloro-5-(trifluoromethyl)phenyl)-2,5-dimethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-5-(trifluoromethyl)phenyl)-2,5-dimethoxybenzenesulfonamide, also known as CTB or NCTB, is a sulfonamide compound that has gained attention for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that plays a role in tumor growth and metastasis.

科学的研究の応用

- Syntheses : Researchers have developed synthetic routes to access TFM-containing compounds. For instance, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is crucial for the production of fluazifop, an herbicide .

Organic Synthesis and Catalysis

Fluorinated compounds play a significant role in organic synthesis and catalysis. The TFM group enhances reactivity and stability. Notable applications include:

- Suzuki Coupling : 2-Chloro-5-(trifluoromethyl)phenylboronic acid serves as a reactant in Suzuki reactions, enabling the synthesis of aryl- and heteroaryl furocoumarins .

- Regioselective Functionalization : 2-Chloro-5-(trifluoromethyl)pyridine has been used as a model substrate to investigate regioexhaustive functionalization .

作用機序

Target of Action

The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could potentially lead to changes in the synthesis of thymidine monophosphate, thereby affecting DNA replication and repair .

Biochemical Pathways

The compound contributes to the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is responsible for the synthesis of thymidine monophosphate, a critical component of DNA. By interacting with Thymidylate synthase, the compound could potentially affect this pathway and, consequently, DNA replication and repair .

Pharmacokinetics

The compound’s interaction with thymidylate synthase suggests that it is able to reach its target within the cell

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on Thymidylate synthase and the de novo mitochondrial thymidylate biosynthesis pathway . By affecting the synthesis of thymidine monophosphate, the compound could potentially influence DNA replication and repair, leading to various cellular effects .

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO4S/c1-23-10-4-6-13(24-2)14(8-10)25(21,22)20-12-7-9(15(17,18)19)3-5-11(12)16/h3-8,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEAQUGTAVPCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)

![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)

![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)

![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)

![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)